Eutypine
Overview
Description
Eutypine is a member of the class of compounds known as hydroxybenzaldehydes . It is a secondary metabolite secreted by the fungus Eutypa lata, associated with Grapevine Trunk Diseases (GTDs) . This compound activates defense responses in plants, evident from extracellular alkalinisation and induction of defense genes .
Synthesis Analysis
The onset of anthocyanin synthesis in ripening grape berry skins coincides with a coordinated increase in expression of a number of genes in the anthocyanin biosynthetic pathway . This suggests the involvement of regulatory genes .
Molecular Structure Analysis
This compound has a molecular formula of C12H10O2 . It is characterized by a phenolic moiety and an aldehyde group on the phenolic ring .
Chemical Reactions Analysis
This compound can activate defense mechanisms in plants, primarily due to its phenolic moiety . The aldehyde group on the phenolic ring plays a crucial role in triggering defense responses .
Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 322.1±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 54.0±0.4 cm3 and a polar surface area of 37 Å2 .
Scientific Research Applications
Impact on Grapevine Cell Cultures : Eutypine reduces anthocyanin accumulation in grapevine cell cultures by inhibiting the expression of the UFGT gene (Afifi et al., 2003).
Mechanism of Action Study : Research focusing on the mechanism of action of this compound has been conducted, including studies on highly purified plasma membrane vesicles from Vitis vinifera cells (Deswarte et al., 2015).
Detection of Fungal Infection : this compound may be useful in developing non-destructive assays for early detection of fungal infection in grapevines (Mahoney et al., 2003).
Effects on Plant Cell Plasma Membrane : It hinders sucrose and valine absorption by plant tissues and enhances proton permeability without modifying H+-ATPase activity (Amborabé et al., 2001).
Impact on Mitochondria : this compound affects the functioning of mitochondria in grapevine cells either by an uncoupling effect or by inhibiting succinate dehydrogenase activity (Deswarte et al., 1996).
Mitochondrial Respiration and Energy Balance : this compound affects mitochondrial respiration and energy balance in grapevine cells, influencing the dying-arm disease of the plant (Deswarte et al., 1996).
Ultrastructural Changes in Grapevine Leaves : It causes early cytoplasm lysis and vesiculation followed by chloroplast swelling with thylakoid dilation in grapevine leaves (Deswarte et al., 2015).
Application in Drug Delivery : Eutypic mixtures of antipsychotic drugs with excipients improve their bioavailability and therapeutic effect (Avula et al., 2016).
Grapevine Fungal Toxin Resistance : The Vr-ERE gene confers resistance to this compound and helps study its role in the development of eutypa dieback of grapevines (Legrand et al., 2003).
Phytotoxic Metabolite in Grapevine Esca : this compound is the most phytotoxic metabolite found in grapevine esca (Tabacchi et al., 2000).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9(2)3-5-11-7-10(8-13)4-6-12(11)14/h4,6-8,14H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCYVTIQMNZUCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C#CC1=C(C=CC(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153107 | |
Record name | Eutypine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60153107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121007-17-8 | |
Record name | Eutypine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121007-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eutypine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121007178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eutypine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60153107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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